

Comparative Crystallographic Analysis of N2-Methyl-4-nitro-1,2-benzenediamine Analogs

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Compound of Interest

Compound Name: **N2-Methyl-4-nitro-1,2-benzenediamine**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the X-ray crystallographic data for analogs of **N2-Methyl-4-nitro-1,2-benzenediamine**. Due to the limited availability of public crystallographic data for **N2-Methyl-4-nitro-1,2-benzenediamine**, this guide focuses on a selection of its close structural analogs. The presented data, sourced from published crystallographic studies, offers insights into the solid-state structures and packing arrangements of these compounds, which are valuable for understanding their physicochemical properties and potential applications in materials science and drug design.

Structural Comparison of 4-Nitro-1,2-benzenediamine Analogs

The following table summarizes the key crystallographic parameters for 4-Nitro-1,2-phenylenediamine and two of its N-substituted derivatives. These compounds share the same core structure but differ in the substitution at one of the amino groups, providing a basis for understanding how molecular modifications influence crystal packing.

Compound Name	4-Nitro-1,2-phenylenediamine	4-Nitro-N2-(pyridin-4-ylmethylidene)benzene-1,2-diamine	N-(4-Nitrobenzyl)benzen-1,2-diamine
Molecular Formula	C6H7N3O2	C12H10N4O2	C13H13N3O2
Crystal System	Orthorhombic	Monoclinic	Monoclinic
Space Group	P 21 21 21[1]	P21/c	P21/c[2]
a (Å)	3.7590[1]	21.324[3]	10.503[2]
b (Å)	10.307[1]	9.1480[3]	6.7427[2]
c (Å)	17.290[1]	12.950[3]	16.452[2]
α (°) **	90.00[1]	90	90
β (°)	90.00[1]	116.36[3]	94.032[2]
γ (°)	90.00[1]	90	90
Volume (Å³) **	Not specified	2263.5[3]	1162.2[2]
Z	Not specified	8[3]	4[2]
Radiation	Not specified	Mo Kα[3]	Mo Kα[2]
Temperature (K)	Not specified	293[3]	150[2]
R-factor	0.0471[1]	0.058[3]	0.059[2]

Experimental Protocols

The following is a generalized experimental protocol for single-crystal X-ray diffraction based on the methodologies reported for the analyzed analogs.

1. Crystal Growth:

- Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate organic solvent or by solvent diffusion

techniques. For instance, N-(4-Nitrobenzyl)benzene-1,2-diamine crystals were obtained from a dichloromethane/diethyl ether mixture[2].

2. Data Collection:

- A suitable single crystal is mounted on a goniometer head.
- X-ray diffraction data is collected using a diffractometer equipped with a monochromatic radiation source, commonly Mo K α ($\lambda = 0.71073 \text{ \AA}$) or Cu K α radiation.[2][3]
- The data is collected at a specific temperature, often at room temperature (e.g., 293 K) or low temperature (e.g., 150 K) to minimize thermal vibrations.[2][3]
- A series of diffraction images are recorded as the crystal is rotated.

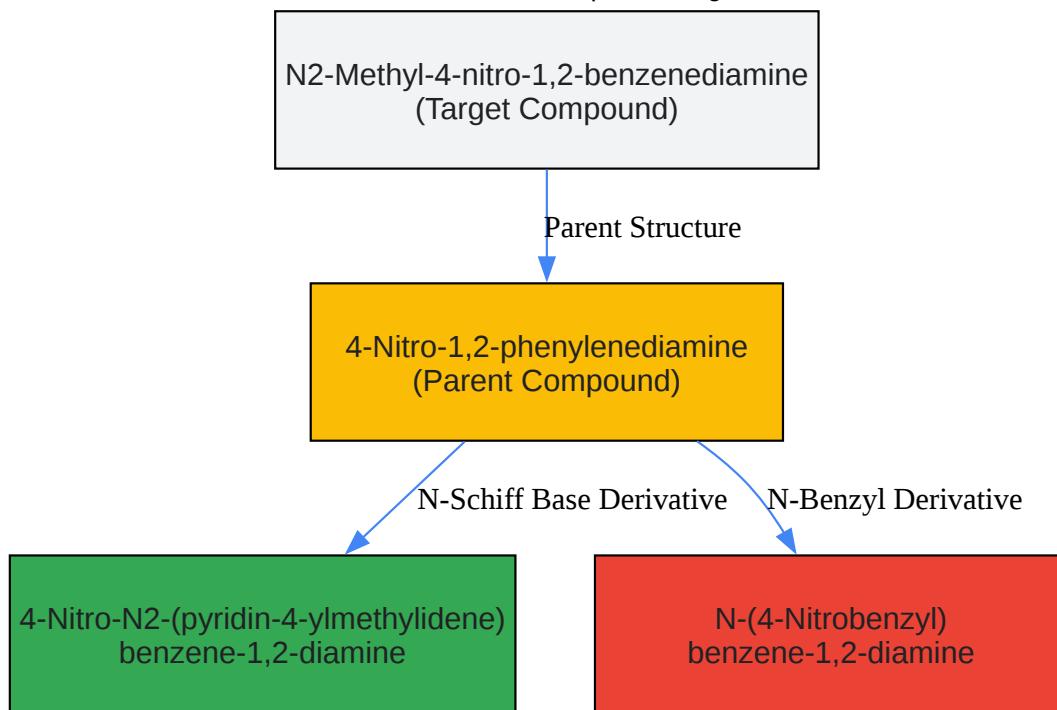
3. Structure Solution and Refinement:

- The collected diffraction data is processed to yield a set of structure factors.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is then refined by full-matrix least-squares on F2.
- All non-hydrogen atoms are typically refined anisotropically.
- Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions and refined using a riding model.

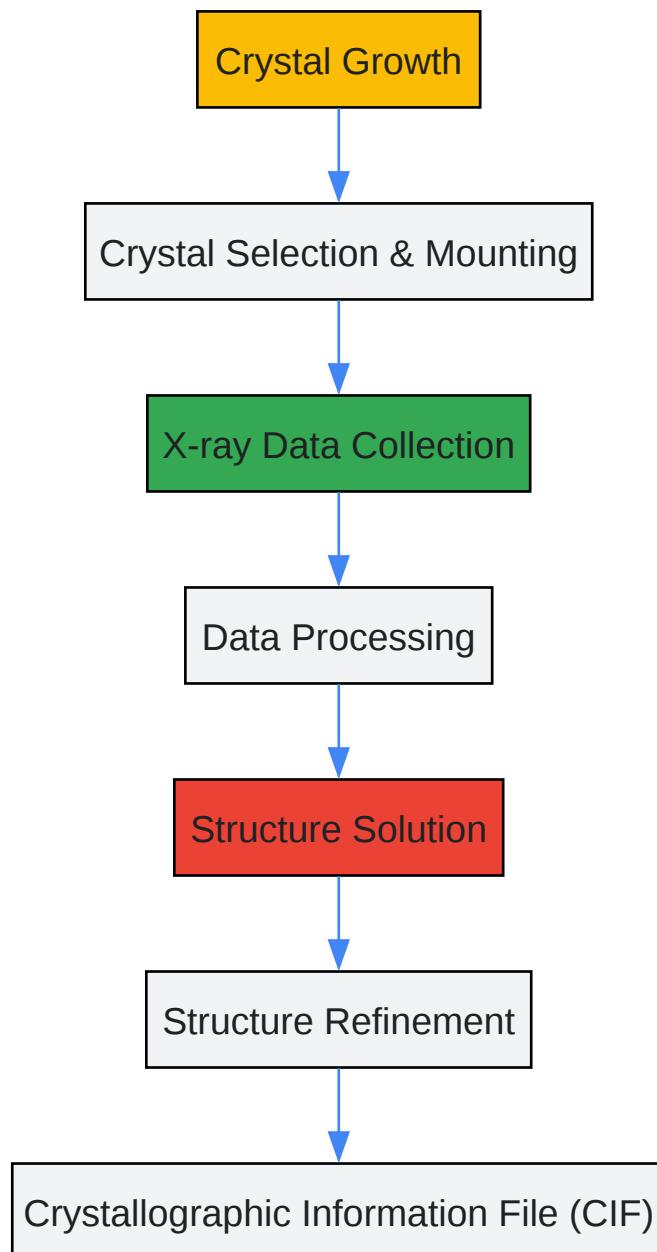
Visualizations

The following diagrams illustrate the structural relationships between the target compound and its analyzed analogs, as well as a typical workflow for X-ray crystallography.

Structural Relationship of Analogs



X-ray Crystallography Workflow

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